ethyl5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate,trans
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Overview
Description
Ethyl 5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate, trans is a synthetic organic compound with a molecular formula of C10H12F3N3O2. This compound is characterized by the presence of an imidazole ring, a trifluoromethyl group, and a cyclopropyl group, making it a unique and versatile molecule in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate, trans typically involves a multi-step process. One common method includes the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Cyclopropylation: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or cyclopropyl bromide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate, trans undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The imidazole ring can be reduced under hydrogenation conditions to form saturated imidazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used for hydrogenation reactions.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, saturated imidazoline derivatives, and various substituted imidazole compounds .
Scientific Research Applications
Ethyl 5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate, trans has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate, trans involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-amino-1-[2-(difluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate
- Ethyl 5-amino-1-[2-(methyl)cyclopropyl]-1H-imidazole-4-carboxylate
- Ethyl 5-amino-1-[2-(chloromethyl)cyclopropyl]-1H-imidazole-4-carboxylate
Uniqueness
Ethyl 5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate, trans is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule in various research and industrial applications .
Biological Activity
Ethyl 5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate, trans, is a synthetic compound characterized by its imidazole structure and the presence of a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. Its molecular formula is C10H12F3N3O2 with a molecular weight of 263.22 g/mol.
Chemical Structure and Properties
The compound's structure includes:
- Imidazole Ring : A five-membered aromatic ring containing two nitrogen atoms, which is crucial for its biological activity.
- Trifluoromethyl Group : Enhances lipophilicity, aiding in membrane penetration.
- Cyclopropyl Moiety : Contributes to the compound's unique chemical properties.
Structural Formula
Physical Properties
Property | Value |
---|---|
Molecular Formula | C10H12F3N3O2 |
Molecular Weight | 263.22 g/mol |
CAS Number | 2307777-66-6 |
The biological activity of ethyl 5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate is primarily attributed to its interaction with various enzymes and receptors involved in inflammatory processes. The trifluoromethyl group increases the compound's electrophilicity, making it a target for nucleophilic attack, while the imidazole ring can coordinate with metal ions and modulate enzyme activity.
In Vitro Studies
Research indicates that imidazole derivatives similar to this compound exhibit significant inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways. For instance, compounds within the same class have shown IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines, suggesting strong anticancer potential .
Case Studies
- Anticancer Activity : A study demonstrated that imidazole derivatives could induce apoptosis in MCF-7 breast cancer cells by increasing caspase-3/7 activity. The presence of electron-withdrawing groups like trifluoromethyl was noted to enhance biological activity significantly .
- Inhibitory Effects on COX Enzymes : Similar compounds have been shown to inhibit COX-1 and COX-2 enzymes effectively, which play a role in inflammation and pain pathways.
Comparative Biological Activity
The following table summarizes the biological activities of ethyl 5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate compared to other known compounds:
Compound | IC50 (µM) against MCF-7 | Mechanism of Action |
---|---|---|
Ethyl 5-amino-1-[2-(trifluoromethyl)... | TBD | COX inhibition, apoptosis induction |
Prodigiosin | 1.93 | Apoptosis induction |
Doxorubicin | 10.38 | DNA intercalation |
Synthesis Methods
The synthesis of ethyl 5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate typically involves several steps:
Properties
IUPAC Name |
ethyl 5-amino-1-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]imidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O2/c1-2-18-9(17)7-8(14)16(4-15-7)6-3-5(6)10(11,12)13/h4-6H,2-3,14H2,1H3/t5-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSPXYRETJTHKE-PHDIDXHHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C=N1)C2CC2C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N(C=N1)[C@@H]2C[C@H]2C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.